The compound "3-[(4-Fluorobenzyl)oxy]benzaldehyde" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The presence of the fluorine atom on the benzyl moiety can significantly alter the physical, chemical, and biological properties of the molecule, making it a valuable target for research and development.
In medicinal chemistry, fluorine-substituted benzaldehydes have been utilized to synthesize compounds with significant bioactivity. For example, benzaldehyde derivatives have been used to create new benzenesulfonamides with potential as carbonic anhydrase inhibitors, showing cytotoxic activities that could be crucial for anti-tumor studies4. Additionally, substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes, which may lead to new treatments for sickle cell disease9.
In biochemistry, the reactivity of fluorine-containing benzaldehydes with other compounds has been explored to understand enzyme-mediated reactions. For instance, the oxidation of substrate analogs by enzymes from Pseudomonas fluorescens has been studied to determine the site of ring cleavage in benzenoid compounds2. This knowledge can be applied to the design of enzyme inhibitors or activators that can modulate metabolic pathways.
Fluorine-substituted benzaldehydes have also found applications in analytical chemistry. They have been used as fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines, with detection limits in the low femtogram range, which is essential for the analysis of complex biological samples3.
In materials science, the introduction of fluorine atoms to benzaldehyde derivatives has been shown to affect the properties of protective groups used in the synthesis of complex molecules. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for example, offers stability to oxidizing conditions and is compatible with certain deprotection strategies, which is beneficial for the synthesis of stereocontrolled compounds like beta-mannopyranosides1.
3-[(4-Fluorobenzyl)oxy]benzaldehyde is classified as an aromatic aldehyde due to the presence of the aldehyde functional group () attached to an aromatic ring. The incorporation of a fluorine atom enhances its lipophilicity and may influence its biological activity, making it a compound of interest in drug design and synthesis.
The synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde can be achieved through several methods, with one common approach involving the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 3-fluorobenzyl bromide. The general procedure is as follows:
This method allows for moderate yields and can be scaled up for industrial applications by optimizing reaction conditions and employing continuous flow techniques to enhance efficiency.
The molecular structure of 3-[(4-Fluorobenzyl)oxy]benzaldehyde consists of two aromatic rings connected via an ether linkage. Key features include:
The structural formula can be represented as follows:
3-[(4-Fluorobenzyl)oxy]benzaldehyde participates in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for 3-[(4-Fluorobenzyl)oxy]benzaldehyde has been studied in relation to its potential biological activities. It has been identified as a selective inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound may influence mood regulation and has potential implications in treating mood disorders.
The physical and chemical properties of 3-[(4-Fluorobenzyl)oxy]benzaldehyde are crucial for understanding its behavior in various applications:
These properties make it suitable for use in organic synthesis and medicinal applications.
3-[(4-Fluorobenzyl)oxy]benzaldehyde has several scientific applications, particularly in:
The compound 3-[(4-Fluorobenzyl)oxy]benzaldehyde is systematically named according to IUPAC conventions as 3-[(4-fluorophenyl)methoxy]benzaldehyde. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.23 g/mol. The structure consists of two aromatic rings: a benzaldehyde moiety (Ring A) substituted at the meta (3-) position by an ether linkage, and a 4-fluorobenzyl group (Ring B) attached via a methylene bridge (–CH₂–). The Chemical Abstracts Service (CAS) registry number 590353-54-1 uniquely identifies this compound in chemical databases [6]. Key identifiers include:
YEMLHGPVSJDWGD-UHFFFAOYSA-N
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O
Table 1: Systematic Identifiers of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁FO₂ |
Molecular Weight | 230.23 g/mol |
CAS Number | 590353-54-1 |
InChIKey | YEMLHGPVSJDWGD-UHFFFAOYSA-N |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 5 |
Computational studies reveal a non-planar conformation due to steric constraints between the benzaldehyde carbonyl and the ether linkage. The dihedral angle between Ring A and Ring B averages 68.5°, minimizing electronic repulsion. Bond lengths and angles derived from density functional theory (DFT) calculations include:
Table 2: Key Bond Parameters from Computational Analysis
Bond | Length (Å) | Angle (°) |
---|---|---|
C(aldehyde)=O | 1.218 | 120.5 (C-C=O) |
C(ether)-O | 1.367 | 118.2 (C-O-C) |
C(aryl)-F | 1.342 | 120.8 (C-C-F) |
C(benzyl)-CH₂ | 1.512 | 111.4 (C-CH₂-O) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) assignments:
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
Electron ionization (EI-MS) exhibits:
Table 3: Summary of Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 9.99 (s, 1H) | Aldehyde proton |
¹³C NMR | δ 191.2, 163.5, 135.4, 130.1, 114.2 | C=O, C-F, aromatic carbons |
IR | 1695 cm⁻¹ | C=O stretch |
EI-MS | 230.1 [M]⁺ | Molecular ion |
Single-crystal X-ray diffraction reveals monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters:
Table 4: Crystallographic and Intermolecular Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 824.7 ų |
π-Stacking Distance | 3.48 Å |
H···O Hydrogen Bond | 2.61 Å |
Melting Point | 48–50°C |
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9